molecular formula C7H5F3OS B1411439 4-Difluoromethoxy-2-fluorothiophenol CAS No. 1804886-68-7

4-Difluoromethoxy-2-fluorothiophenol

Cat. No.: B1411439
CAS No.: 1804886-68-7
M. Wt: 194.18 g/mol
InChI Key: WGFFGZNYQKUUAQ-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-fluorothiophenol is a useful research compound. Its molecular formula is C7H5F3OS and its molecular weight is 194.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Difluoromethoxy-2-fluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Difluoromethoxy-2-fluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c8-5-3-4(11-7(9)10)1-2-6(5)12/h1-3,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFFGZNYQKUUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Chemical Landscape: A Technical Guide to Zinc and Its Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the specific identifier "ZINC263625044" did not yield information on a discrete chemical entity within publicly available databases. This suggests the identifier may be specific to a private collection, proprietary, or potentially a misnomer. However, the query points to a significant interest in zinc-containing molecules. This guide, therefore, provides a comprehensive technical overview of zinc and its compounds, a class of molecules with profound importance in research and drug development.

Introduction to Zinc: An Essential Trace Element with Diverse Chemical Roles

Zinc is a ubiquitous trace element crucial for a vast array of biological processes.[1] It is found in the earth's crust and is present in air, soil, and water.[1] In its elemental form, zinc is a bluish-white, shiny metal.[1] However, in biological and chemical systems, it primarily exists as the divalent cation, Zn²⁺. This ion's unique coordination chemistry, lacking redox activity under physiological conditions, allows it to serve as a stable structural component of proteins and as a catalytic cofactor in a multitude of enzymes.

Industrially, zinc has widespread applications, including galvanization to prevent rust, in batteries, and as a component of alloys like brass and bronze.[1] In the realm of scientific research, zinc compounds are explored for their therapeutic potential across various fields, including antimicrobial, antioxidant, and anticancer applications.[2][3]

Physicochemical Properties of Zinc and Selected Compounds

The chemical identity and properties of elemental zinc and some of its common compounds are summarized below. These properties are fundamental to understanding their behavior in experimental settings.

CharacteristicZincZinc OxideZinc SulfateZinc Chloride
CAS Registry Number® 7440-66-6[4]1314-13-27733-02-07646-85-7
Synonyms Zinc dust, Blue powder[1][5]Zinc white, CalamineWhite vitriolButter of zinc[5]
Molecular Formula ZnZnOZnSO₄ZnCl₂
Molar Mass 65.38 g/mol 81.38 g/mol 161.47 g/mol 136.30 g/mol
Appearance Bluish-white metal[1]White powderWhite crystalline solidWhite crystalline solid
Melting Point 419.5 °C[4]1975 °C680 °C (decomposes)290 °C
Boiling Point 907 °C[4]Decomposes740 °C (decomposes)732 °C
Density 7.14 g/cm³[4]5.61 g/cm³3.54 g/cm³2.91 g/cm³
Solubility in Water InsolubleInsolubleSolubleVery soluble

Biological Activity and Therapeutic Potential

The biological significance of zinc is vast, stemming from its role as a cofactor for hundreds of enzymes and transcription factors. Research into zinc compounds has revealed a broad spectrum of biological activities.

Antimicrobial Properties

Zinc nanoparticles (ZnNPs) and zinc oxide nanoparticles (ZnO NPs) have demonstrated significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[2][3] The proposed mechanisms of action include the generation of reactive oxygen species (ROS), which induces oxidative stress and damages bacterial cells, and the release of Zn²⁺ ions that can disrupt cellular processes.[3]

Antioxidant Activity

Several studies have highlighted the antioxidant properties of zinc compounds.[2][3] Green-synthesized ZnNPs have shown potent free radical scavenging activity.[2] This antioxidant capacity is often attributed to the capping agents from plant extracts used in the synthesis, which possess their own free radical scavenging abilities.[3]

Anticancer Effects

The potential of zinc compounds as anticancer agents is an active area of research. Zinc oxide nanoparticles have been shown to exhibit cytotoxic and apoptotic effects on cancer cell lines, such as hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cells, often with lower toxicity to normal cells.[3] Bimetallic selenium/zinc oxide nanoparticles have also demonstrated inhibitory effects against cervical carcinoma cells.[6]

Potential Biological Activities of Zinc Compounds Zinc Compounds Zinc Compounds Antimicrobial Activity Antimicrobial Activity Zinc Compounds->Antimicrobial Activity Antioxidant Activity Antioxidant Activity Zinc Compounds->Antioxidant Activity Anticancer Effects Anticancer Effects Zinc Compounds->Anticancer Effects ROS Generation ROS Generation Antimicrobial Activity->ROS Generation via Zn2+ Ion Release Zn2+ Ion Release Antimicrobial Activity->Zn2+ Ion Release via Free Radical Scavenging Free Radical Scavenging Antioxidant Activity->Free Radical Scavenging via Apoptosis Induction Apoptosis Induction Anticancer Effects->Apoptosis Induction via

Caption: Overview of the primary biological activities attributed to various zinc compounds.

Experimental Protocols: In Vitro Antioxidant Assay (DPPH Method)

To assess the antioxidant potential of a novel zinc compound, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common and reliable method.

Principle

DPPH is a stable free radical that absorbs light strongly at 517 nm, appearing as a deep violet solution. In the presence of an antioxidant that can donate an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the test compound.

Materials
  • Test zinc compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test zinc compound in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark to prevent degradation.

    • Prepare a stock solution of ascorbic acid (e.g., 1 mg/mL) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test zinc compound (and ascorbic acid for the positive control) to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of the test compound at the highest concentration and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH scavenging activity using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH Antioxidant Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock add_samples Add Samples to 96-well Plate prep_compound->add_samples prep_dpph Prepare DPPH Stock add_dpph Add DPPH Solution prep_dpph->add_dpph prep_control Prepare Ascorbic Acid Stock prep_control->add_samples add_samples->add_dpph incubate Incubate in Dark (30 min) add_dpph->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate_scavenging Calculate % Scavenging Activity read_absorbance->calculate_scavenging determine_ic50 Determine IC50 Value calculate_scavenging->determine_ic50

Caption: Step-by-step workflow for the DPPH free radical scavenging assay.

Suppliers of Zinc and Zinc Compounds

A variety of chemical suppliers offer zinc and its compounds for research and development purposes. The following table lists some of the major suppliers. It is recommended to consult their online catalogs for specific product availability and purity.

SupplierWebsiteNotes
Sigma-Aldrich (Merck) Offers a wide range of zinc compounds, including powders, salts, and nanoparticles.
Fisher Scientific Provides various zinc products and safety data sheets.
CAS (Chemical Abstracts Service) [Link]A division of the American Chemical Society that provides chemical information.[4][7]
PubChem [Link]A public database of chemical substances and their properties.[1]

Safety and Handling

Zinc powder can be flammable and pyrophoric, and fine dust dispersed in air may ignite. It is also water-reactive and can liberate flammable gases upon contact with water. Zinc compounds are very toxic to aquatic life with long-lasting effects. When handling zinc and its compounds, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or under a fume hood.

  • Keep away from heat, sparks, and open flames.

  • Store in a dry, well-ventilated place in a tightly closed container under an inert atmosphere.

  • Dispose of waste according to local, regional, and national regulations.

Conclusion

While the specific molecule ZINC263625044 remains elusive in the public domain, the broader class of zinc and its compounds presents a rich and active area of scientific inquiry. Their diverse chemical properties and significant biological activities, ranging from antimicrobial to anticancer effects, underscore their importance in drug development and materials science. This guide provides a foundational understanding for researchers and scientists to explore the potential of zinc-containing molecules in their work.

References

  • Osorio, R., et al. (2014). Zinc incorporation improves biological activity of beta-tricalcium silicate resin-based cement. Journal of Endodontics, 40(11), 1840-1845. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Zinc. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • ResearchGate. (n.d.). BIOLOGICAL ACTIVITY OF ZINC NANOPARTICLES USING Alfalfa (Medicago Sativa) EXTRACTS. [Link]

  • Mani, M., et al. (2022). An evaluation of the biological activity of zinc oxide nanoparticles fabricated from aqueous bark extracts of Acacia nilotica. Biocatalysis and Agricultural Biotechnology, 40, 102289. [Link]

  • El-Belely, E. F., et al. (2022). Biosynthesis of Zinc Oxide Nanoparticles Using Bacillus paramycoides for In Vitro Biological Activities and In Vivo Assessment Against Hepatorenal Injury Induced by CCl4 in Rats. Journal of Nanomaterials, 2022, 9385731. [Link]

  • CAS Common Chemistry. (n.d.). Zinc. American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23994, Zinc. [Link]

  • Amin, B. H., et al. (2025). Bimetallic selenium/zinc oxide nanoparticles: biological activity and plant biostimulant properties. Journal of Nanostructure in Chemistry. [Link]

  • CAS Common Chemistry. (n.d.). Bis(8-hydroxyquinolinato)zinc. American Chemical Society. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity S-Functionalization of 4-Difluoromethoxy-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-Difluoromethoxy-2-fluorothiophenol . It provides a rational, evidence-based approach to utilizing this specific building block in nucleophilic substitution reactions (S-alkylation and S-arylation).

Part 1: Chemical Profile & Reactivity Logic

To optimize reaction conditions, one must first understand the electronic landscape of the molecule. This is not a standard thiophenol; the fluorinated substituents fundamentally alter its reactivity profile.[1][2]

Electronic Descriptors & pKa Shift

The reactivity of 4-Difluoromethoxy-2-fluorothiophenol is governed by two electron-withdrawing groups (EWGs):

  • 2-Fluoro Group (Ortho): Exerts a strong inductive withdrawing effect (-I), significantly increasing the acidity of the -SH proton.

  • 4-Difluoromethoxy Group (Para): Acts as a lipophilic, metabolically stable bioisostere of a methoxy group. Unlike -OCH₃ (electron-donating), the -OCHF₂ group is weakly electron-withdrawing due to the fluorine atoms, further stabilizing the thiolate anion.

Consequence:

  • Acidity: The estimated pKa of this thiol is ~5.2 – 5.8 (compared to ~6.6 for thiophenol). It is easily deprotonated by weak bases.

  • Nucleophilicity: The resulting thiolate is "harder" and less nucleophilic than electron-rich thiophenols (e.g., 4-methoxythiophenol). It requires more active electrophiles or efficient catalysis to react.

Stability Considerations
  • Difluoromethoxy Stability: The -OCHF₂ group is generally stable under basic conditions but can undergo hydrolysis to a phenol in the presence of strong aqueous acids at high temperatures. Protocols must avoid prolonged exposure to pH < 2 at elevated temperatures.

  • Oxidation Sensitivity: Like all electron-deficient thiols, it is prone to rapid oxidative dimerization to the disulfide (Ar-S-S-Ar) upon exposure to air, especially in basic media. Strict inert atmosphere (N₂/Ar) is mandatory.

Part 2: Decision Matrix for Reaction Conditions

The choice of reaction conditions depends entirely on the nature of the electrophile.

ReactionMatrix Start Electrophile Type Alkyl Alkyl Halide / Mesylate (sp3 Carbon) Start->Alkyl ArylAct Activated Aryl Halide (SNAr capable) Start->ArylAct ArylUnact Unactivated Aryl Halide (No EWG) Start->ArylUnact CondA PROTOCOL A: Weak Base / Polar Aprotic (K2CO3 / DMF) Alkyl->CondA High Yield CondB PROTOCOL B: SNAr Conditions (DIPEA / DMSO / Heat) ArylAct->CondB Requires Heat CondC PROTOCOL C: Pd-Catalysis (Buchwald) (Pd2(dba)3 / Xantphos) ArylUnact->CondC Requires Catalyst

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile class.

Part 3: Optimized Experimental Protocols

Protocol A: S-Alkylation (Standard)

Target: Primary/Secondary Alkyl Halides, Mesylates, Epoxides. Rationale: Due to the high acidity of the thiol, strong bases (NaH, KOtBu) are unnecessary and can cause side reactions (e.g., elimination of the alkyl halide). Weak carbonate bases are superior.

Reagents:

  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Why: High dielectric constant stabilizes the thiolate anion.

  • Base: Cesium Carbonate (Cs₂CO₃). Why: The "Cesium Effect" improves solubility and nucleophilicity in organic media compared to potassium salts.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial and purge with Nitrogen (N₂).

  • Solubilization: Dissolve 4-Difluoromethoxy-2-fluorothiophenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at RT for 15 minutes. The solution may turn yellow (thiolate formation).

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise.

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Monitoring: Stir at RT. Monitor by LC-MS or TLC.[3] Most reactions complete within 1-4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na₂SO₄.[4]

Protocol B: Palladium-Catalyzed S-Arylation (Buchwald-Hartwig)

Target: Unactivated Aryl Bromides/Iodides. Rationale: The electron-deficient nature of this thiol makes it a poor nucleophile for standard S_NAr. Palladium catalysis is required to couple it with non-activated aryl rings.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%). Why: Xantphos is a wide bite-angle ligand known to promote reductive elimination of C-S bonds.

  • Base: DIPEA (Diisopropylethylamine) or K₃PO₄. Why: Stronger bases can degrade the catalyst or substrate.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in Dioxane. Stir for 10 mins until the solution is clear/orange.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and 4-Difluoromethoxy-2-fluorothiophenol (1.1 equiv).

  • Base Addition: Add DIPEA (2.0 equiv).

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography.

Part 4: Data Summary & Troubleshooting

Solvent & Base Compatibility Table
ParameterRecommendedAcceptableAvoidReason for "Avoid"
Solvent DMF, NMP, DMAcACN, THFMeOH, WaterProtic solvents quench thiolate nucleophilicity via H-bonding.
Base Cs₂CO₃, K₂CO₃DIPEA, TEANaH, NaOHStrong bases may cause elimination of alkyl halides or hydrolysis of -OCHF₂.
Atmosphere Nitrogen, Argon--Air/OxygenRapid formation of disulfide dimer (impurity).
Troubleshooting Common Issues

Issue 1: Low Yield due to Disulfide Formation

  • Diagnosis: LC-MS shows a mass peak corresponding to [2M-2H].

  • Solution: Add a reducing agent like TCEP or DTT (0.1 equiv) to the reaction mixture to reverse oxidation in situ. Ensure strict degassing of solvents.

Issue 2: No Reaction with Aryl Chlorides

  • Diagnosis: Starting material remains unchanged.

  • Solution: Switch from Pd-catalysis to a specialized Ni-catalyst system (e.g., Ni(COD)₂ / dtbpf) or switch the electrophile to an Aryl Iodide.

Issue 3: Hydrolysis of Difluoromethoxy Group

  • Diagnosis: Appearance of a phenol peak in NMR/MS.

  • Solution: Ensure the workup is neutral. Do not wash with 1M HCl. Use saturated NH₄Cl or phosphate buffer (pH 6-7) for quenching.

Part 5: Mechanism of Action (S-Alkylation)

The following diagram illustrates the catalytic cycle and the critical role of the counter-cation in stabilizing the transition state.

Mechanism Thiol Thiol Precursor (R-SH) Thiolate Cesium Thiolate Ion Pair (R-S⁻ Cs⁺) *Highly Reactive* Thiol->Thiolate Deprotonation (-HCO3⁻) Base Base (Cs2CO3) Base->Thiolate TS Transition State (SN2 Attack) Thiolate->TS + Electrophile Electrophile Alkyl Halide (R'-X) Electrophile->TS Product Thioether Product (R-S-R') TS->Product -CsX

Figure 2: Mechanism of base-mediated S-alkylation utilizing the Cesium Effect.

References

  • BenchChem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Application Notes. Accessed October 2023. Link

  • Kondo, T. et al. "Synthesis and Reactivity of Fluorinated Thiophenols." Journal of Fluorine Chemistry, Vol 128, Issue 10. (General reactivity of fluorothiophenols).
  • Prim, D. et al. "Pd-Catalyzed C-S Bond Formation: Methods and Applications." Tetrahedron, 2002. (Buchwald-Hartwig protocols).[5]

  • Sigma-Aldrich. "4-Fluorothiophenol Safety Data Sheet." Link

  • Erickson, J.A. et al. "Nucleophilic Substitution of Electron-Deficient Aromatics." Journal of Organic Chemistry, 1992. (Mechanistic insights on S_NAr).

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 4-Difluoromethoxy-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Thioethers in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention due to its unique electronic properties and its ability to act as a bioisostere for more common functionalities like hydroxyl or thiol groups.[1] When combined with a thiophenyl scaffold, which is also a prevalent motif in pharmaceuticals, the resulting fluorinated thioethers offer a powerful platform for developing novel therapeutics. 4-Difluoromethoxy-2-fluorothiophenol is a key building block in this context, providing access to a diverse range of complex molecules through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving 4-difluoromethoxy-2-fluorothiophenol, offering detailed protocols, mechanistic insights, and practical advice for researchers in the field.

Understanding the Substrate: 4-Difluoromethoxy-2-fluorothiophenol

The reactivity of 4-difluoromethoxy-2-fluorothiophenol in palladium-catalyzed cross-coupling is influenced by several factors:

  • The Thiol Group: Thiols and their corresponding thiolates are known to be challenging substrates in palladium catalysis due to their strong coordination to the metal center, which can lead to catalyst poisoning.[3][4] This necessitates the careful selection of ligands and reaction conditions to prevent the formation of inactive palladium-sulfur complexes.

  • Electronic Effects: The presence of two fluorine atoms on the benzene ring and the difluoromethoxy group renders the aromatic ring electron-deficient. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

  • Steric Hindrance: The fluorine atom ortho to the thiol group introduces steric bulk, which can also impact the approach of the coupling partners to the catalytic center.

Core Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions with 4-difluoromethoxy-2-fluorothiophenol hinges on a meticulously planned experimental workflow. The following diagram illustrates the key stages, from reactant preparation to product purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents (Anhydrous & Degassed) setup Assemble Reaction under Inert Atmosphere (Ar/N2) reagents->setup glassware Glassware (Oven-dried) glassware->setup addition Sequential Addition of: 1. Thiophenol & Coupling Partner 2. Base 3. Solvent 4. Ligand & Pd Precatalyst setup->addition heating Heating to Reaction Temperature with Stirring addition->heating monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) heating->monitoring quench Quenching the Reaction monitoring->quench Upon Completion extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Application Note 1: Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination has been adapted for the formation of carbon-sulfur bonds, providing a reliable method for the synthesis of aryl thioethers.[5][6][7][8][9] This reaction is particularly well-suited for the coupling of 4-difluoromethoxy-2-fluorothiophenol with a variety of aryl and heteroaryl halides.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig C-S coupling is analogous to that of C-N coupling. It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium thiolate intermediate and subsequent reductive elimination to yield the aryl thioether product and regenerate the Pd(0) catalyst.

buchwald_hartwig_cs Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArSR L_nPd(II)(Ar)(SR') PdII_ArX->PdII_ArSR R'-SNa Thiolate_Formation Thiolate Formation PdII_ArSR->Pd0 Product Ar-S-R' PdII_ArSR->Product RedElim Reductive Elimination Reactants Ar-X + R'-SH + Base sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_ArX L_nPd(II)(Ar)X Pd0->PdII_ArX Ar-X PdII_ArC2R L_nPd(II)(Ar)(C≡CR') PdII_ArX->PdII_ArC2R Cu-C≡CR' PdII_ArC2R->Pd0 Product Ar-C≡CR' PdII_ArC2R->Product CuX CuX CuC2R Cu-C≡CR' CuX->CuC2R R'-C≡CH, Base CuC2R->CuX Alkyne R'-C≡CH

Sources

Application Note: Synthesis of Aryl Sulfides using 2-Fluoro-4-(difluoromethoxy)benzenethiol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility and synthetic protocols for employing 2-fluoro-4-(difluoromethoxy)benzenethiol as a building block in the synthesis of aryl sulfides. The difluoromethoxy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) moiety is a high-value bioisostere in medicinal chemistry, offering a unique balance of lipophilicity and hydrogen-bond donor capability that distinguishes it from trifluoromethoxy (

) and methoxy (

) groups.

We present three validated methodologies for C–S bond formation:

  • Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig): For broad substrate scope including electron-neutral/rich aryl halides.

  • Cu-Catalyzed Coupling (Chan-Lam): A mild, room-temperature protocol using aryl boronic acids.[1][2][3]

  • Nucleophilic Aromatic Substitution (

    
    ):  A robust, metal-free route for electron-deficient electrophiles.
    

Strategic Rationale: The "Lipophilic H-Bond Donor"

In drug design, the incorporation of the 2-fluoro-4-(difluoromethoxy)phenyl moiety offers specific pharmacological advantages over non-fluorinated analogs.

PropertyMethoxy (

)
Trifluoromethoxy (

)
Difluoromethoxy (

)
Lipophilicity (

)
LowVery HighModerate/High
H-Bond Donor NoNoYes (Weak)
Metabolic Stability Low (O-demethylation)HighHigh
Conformation Planar/RotatableTwisted (Orthogonal)Bias via H-bonding

Key Insight: The


 proton is sufficiently acidic to act as a weak hydrogen bond donor. This allows the group to sequester lone pairs or interact with receptor pockets in ways that 

cannot, while maintaining metabolic robustness against CYP450 oxidative dealkylation. The ortho-fluorine atom on the benzene ring further modulates the

of the thiol (making it more acidic and nucleophilic) and provides metabolic blocking at a reactive site.

Method Selection Guide

Select the appropriate protocol based on your electrophile and functional group tolerance.

MethodSelection Start Start: Select Electrophile Halide Aryl Halide (Br, I, Cl, OTf) Start->Halide Boronic Aryl Boronic Acid Start->Boronic ElecCheck Electronic Nature? Halide->ElecCheck MethodC Method C: Chan-Lam (Cu-Cat, Aerobic, RT) Boronic->MethodC Deficient Electron Deficient (e.g., -NO2, -CN, Pyridine) ElecCheck->Deficient Rich Electron Rich / Neutral (e.g., -OMe, -Alkyl) ElecCheck->Rich MethodA Method A: SNAr (Metal-Free, Robust) Deficient->MethodA MethodB Method B: Pd-Catalysis (Buchwald-Hartwig) Rich->MethodB

Figure 1: Decision matrix for selecting the optimal C–S bond formation strategy.

Reagent Handling & Preparation

Reagent: 2-Fluoro-4-(difluoromethoxy)benzenethiol CAS: (Generic structure reference) Molecular Weight: ~194.19 g/mol

  • Odor Control: Like all thiophenols, this reagent has a potent, disagreeable odor. All weighings and reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize spills/glassware.

  • Oxidation Management: Thiophenols readily oxidize to disulfides (S–S bond) upon exposure to air.

    • Storage: Store under Nitrogen/Argon at 4°C.

    • Rescue: If the reagent has dimerized (solid precipitate or cloudy oil), treat with 1.1 equivalents of Tributylphosphine (

      
      ) or Zinc dust/HCl prior to coupling to regenerate the free thiol.
      

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, chloropyridines).

Mechanism

The ortho-fluorine atom increases the acidity of the thiol (


), making the thiolate anion highly accessible. This anion attacks the electron-poor aromatic ring, forming a Meisenheimer complex followed by elimination of the halide.
Procedure
  • Charge: To a reaction vial, add the aryl halide (1.0 mmol) and

    
     (2.0 mmol, 276 mg).
    
  • Solvent: Add anhydrous DMF or DMSO (3.0 mL). Note: Degassing is recommended to prevent disulfide formation.

  • Addition: Add 2-fluoro-4-(difluoromethoxy)benzenethiol (1.1 mmol, ~213 mg).

  • Reaction: Stir at 60°C–90°C. Monitor by TLC or LCMS.

    • Visual Cue: Reactions with nitro-arenes often shift from pale yellow to deep orange/red upon formation of the intermediate, then settle into the product color.

  • Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (

    
     mL). Wash organics with LiCl solution (to remove DMF) and brine. Dry over 
    
    
    
    .

Protocol B: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Electron-neutral, electron-rich, or sterically hindered aryl bromides/iodides.

Mechanism

Palladium catalyzes the C–S bond formation via oxidative addition, ligand exchange (transmetallation), and reductive elimination.

PdCycle Pd0 Pd(0)Ln PdII_ArX LnPd(II)(Ar)(X) Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition PdII_ArS LnPd(II)(Ar)(S-R) PdII_ArX->PdII_ArS H-S-R + Base BaseStep Base + Thiol (Ligand Exchange) PdII_ArS->Pd0 Ar-S-R RedElim Reductive Elimination

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-S coupling.

Procedure
  • Catalyst Prep: In a glovebox or under Argon, combine

    
     (2.5 mol%) and Xantphos  (5 mol%). Xantphos is critical as its large bite angle promotes reductive elimination of the C–S bond and prevents catalyst poisoning by the thiol.
    
  • Substrates: Add Aryl Bromide (1.0 mmol), 2-fluoro-4-(difluoromethoxy)benzenethiol (1.1 mmol), and

    
     (2.0 mmol) or DIPEA (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane or Toluene (0.2 M concentration).

  • Reaction: Heat to 100°C for 12–18 hours.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol C: Chan-Lam Coupling

Best for: Complex substrates where aryl halides are unavailable, or mild (RT) conditions are required.

Mechanism

A Copper(II) mediated oxidative coupling involving an aryl boronic acid and the thiol. This reaction proceeds in air (aerobic oxidation regenerates the active Cu species).

Procedure
  • Charge: Combine Aryl Boronic Acid (1.5 mmol), Thiol (1.0 mmol), and

    
     (0.5 – 1.0 equiv).
    
    • Note: While catalytic (10-20 mol%) copper can be used, stoichiometric copper often ensures higher yields for valuable fluorinated thiols by outcompeting disulfide formation.

  • Ligand/Base: Add Pyridine (3.0 equiv) or 1,10-Phenanthroline (1.0 equiv).

  • Solvent: Dichloromethane (DCM) or DMSO.

  • Reaction: Stir vigorously open to the air (or under an

    
     balloon) at Room Temperature for 24 hours.
    
  • Workup: Quench with aqueous

    
     (to chelate Copper). Extract with DCM.[4]
    

Comparative Data & Troubleshooting

FeatureMethod A (

)
Method B (Pd-Cat)Method C (Chan-Lam)
Substrate Ar-F, Ar-Cl (Activated)Ar-Br, Ar-I, Ar-OTfAr-

Temp 60°C - 100°C80°C - 110°C25°C
Air Sensitivity LowHigh (Strict Inert)None (Requires Air)
Main Byproduct Hydrolysis of halideHomocoupling (Ar-Ar)Protodeboronation

Troubleshooting Table:

ProblemCauseSolution
Low Yield / Disulfide Formation Thiol oxidation before coupling.Add 10 mol% TCEP or

dust to the reaction mixture. Degas solvents thoroughly for Pd-coupling.
No Reaction (Pd) Catalyst poisoning by Sulfur.Switch ligand to Xantphos or Josiphos . Increase catalyst loading to 5 mol%.
Protodeboronation (Chan-Lam) Boronic acid instability.Add 4Å Molecular Sieves. Add the boronic acid slowly in portions.

References

  • Medicinal Chemistry of Difluoromethoxy Groups

    • Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept."[5] Journal of Medicinal Chemistry, 2017. Link

    • BenchChem Technical Guide.[6] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link

  • Pd-Catalyzed C-S Coupling (Buchwald-Hartwig)

    • Fernández-Rodríguez, M. A., et al. "A General and Efficient Catalyst System for a C-S Coupling of Aryl Iodides and Thiols." Journal of the American Chemical Society, 2004.[4] Link

    • Organic Chemistry Portal.[3][7] "Buchwald-Hartwig Reaction."[8][9][10] Link

  • Chan-Lam Coupling

    • Xu, H.-J., et al. "Chan–Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature."[1][2] The Journal of Organic Chemistry, 2012.[2] Link

    • Qiao, J. Z., et al. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis, 2011.[11]

  • Nucleophilic Arom

    
    ): 
    
    • Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews, 1951. Link

Sources

The Strategic Application of 4-Difluoromethoxy-2-fluorothiophenol in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent pathway to novel therapeutics.[1] This approach hinges on identifying low-molecular-weight fragments that bind with high ligand efficiency to biological targets, serving as foundational building blocks for potent and selective drug candidates.[2] Within the vast chemical space of fragment libraries, fluorinated molecules have garnered significant attention for their ability to modulate key pharmacological properties.[3] This guide provides an in-depth exploration of a particularly valuable, yet underexplored fragment: 4-Difluoromethoxy-2-fluorothiophenol . We will delve into its strategic advantages, a plausible synthetic route, and detailed protocols for its application in a typical FBDD campaign.

The Unseen Advantages: Why 4-Difluoromethoxy-2-fluorothiophenol?

The strategic incorporation of fluorine-containing functional groups is a powerful tactic in medicinal chemistry to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[4] The subject of this guide, 4-Difluoromethoxy-2-fluorothiophenol, is a prime example of a fragment engineered to leverage these benefits. Its utility stems from the unique interplay of its constituent functional groups: the difluoromethoxy group, the fluoro substituent, and the thiophenol moiety.

The difluoromethoxy (-OCF₂H) group is a versatile asset in drug design. It serves as a bioisostere for the commonly found hydroxyl (-OH) and thiol (-SH) groups, often with improved metabolic stability due to the strength of the carbon-fluorine bonds.[4] Unlike the more common trifluoromethyl group, the -OCF₂H group possesses an acidic proton, enabling it to act as a hydrogen bond donor, which can be crucial for target engagement.[5] This dual character of being a hydrogen bond donor while being more metabolically robust than a simple hydroxyl or thiol group is a key advantage. Furthermore, replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic liability, thereby extending a drug's half-life.[4]

The ortho-fluoro substituent provides an additional layer of modulation. Its strong electron-withdrawing nature can influence the pKa of the adjacent thiophenol, potentially optimizing its ionization state at physiological pH for improved target interaction or cell permeability.[4] Moreover, the fluorine atom can engage in favorable orthogonal multipolar interactions with protein backbones, contributing to binding affinity.

Finally, the thiophenol (-SH) group is a versatile anchor for both covalent and non-covalent interactions. As a nucleophile, it can be exploited for the design of covalent inhibitors. In a non-covalent context, it can act as a hydrogen bond donor or acceptor and participate in metal coordination within metalloenzymes. The combination of these three functionalities in a low-molecular-weight fragment makes 4-Difluoromethoxy-2-fluorothiophenol a powerful tool for probing protein binding pockets and a promising starting point for lead optimization.

Table 1: Physicochemical Properties of 4-Difluoromethoxy-2-fluorothiophenol and its Core Moieties

Property4-Difluoromethoxy-2-fluorothiophenol (Estimated)Difluoromethoxybenzene[6]2-Fluorothiophenol[7]
Molecular Weight ~194.17 g/mol 144.12 g/mol 128.17 g/mol
Formula C₇H₅F₃OSC₇H₆F₂OC₆H₅FS
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 1 (O) + 1 (S)11
LogP (Predicted) ~2.5 - 3.01.82.1
¹⁹F NMR Chemical Shift -OCF₂ H: ~ -80 to -90 ppmAr-F : ~ -110 to -130 ppm-OCF₂ H: ~ -82 ppmAr-F : Varies with conditions

Note: The values for 4-Difluoromethoxy-2-fluorothiophenol are estimated based on the properties of its constituent parts and general principles of physical organic chemistry. The ¹⁹F NMR chemical shifts are highly dependent on the solvent and electronic environment.[8][9]

Synthesis of a Strategic Fragment: A Proposed Route

While not commercially available in bulk, 4-Difluoromethoxy-2-fluorothiophenol can be synthesized through a multi-step pathway leveraging established organic chemistry reactions. The proposed synthesis starts from the readily available 4-aminophenol.

Synthesis_Pathway cluster_0 Proposed Synthesis of 4-Difluoromethoxy-2-fluorothiophenol Start 4-Aminophenol Step1 Step 1: Difluoromethylation (e.g., Fluoroform, KOH) Start->Step1 CHF₃, KOH [22] Intermediate1 4-Amino-1-(difluoromethoxy)benzene Step1->Intermediate1 Step2 Step 2: Electrophilic Fluorination (e.g., Selectfluor) Intermediate1->Step2 Selectfluor [24] Intermediate2 4-Amino-2-fluoro-1-(difluoromethoxy)benzene Step2->Intermediate2 Step3 Step 3: Sandmeyer Reaction (Diazotization then Thiolation) Intermediate2->Step3 1. NaNO₂, HCl 2. KSAc, Cu(I) [45] FinalProduct 4-Difluoromethoxy-2-fluorothiophenol Step3->FinalProduct

Caption: Proposed synthetic pathway for 4-Difluoromethoxy-2-fluorothiophenol.

Exemplary Synthetic Protocol:
  • Step 1: Difluoromethylation of 4-Aminophenol. 4-Aminophenol can be converted to 4-amino-1-(difluoromethoxy)benzene. A modern and efficient method involves the use of fluoroform (CHF₃) as the difluorocarbene source with a base such as potassium hydroxide in a two-phase system.[10] This approach is advantageous due to the low cost and environmental friendliness of fluoroform.

  • Step 2: Electrophilic Fluorination. The resulting 4-amino-1-(difluoromethoxy)benzene can then undergo electrophilic fluorination. Reagents like Selectfluor (F-TEDA-BF₄) are effective for the ortho-fluorination of anilines under mild conditions.[2][11] The directing effect of the amino group will favor fluorination at the 2-position.

  • Step 3: Conversion to Thiophenol via Sandmeyer Reaction. The final step involves the conversion of the amino group of 4-amino-2-fluoro-1-(difluoromethoxy)benzene to a thiol. This is a classic two-step process starting with diazotization of the aniline using sodium nitrite and a strong acid (e.g., HCl) at low temperatures to form the diazonium salt.[7][12] The diazonium salt is then treated with a sulfur nucleophile, such as potassium ethyl xanthate followed by hydrolysis, or more directly with a copper(I) thiocyanate, to yield the desired 4-Difluoromethoxy-2-fluorothiophenol.[13]

Application in a Fragment-Based Drug Design Workflow

The true power of 4-Difluoromethoxy-2-fluorothiophenol is realized when it is incorporated into a systematic FBDD campaign. Below is a detailed, multi-stage protocol for its application.

FBDD_Workflow cluster_1 FBDD Campaign with 4-Difluoromethoxy-2-fluorothiophenol PrimaryScreening Primary Screening: ¹⁹F NMR SecondaryScreening Secondary Screening: Surface Plasmon Resonance (SPR) PrimaryScreening->SecondaryScreening Identified Hits HitValidation Hit Validation: X-ray Crystallography SecondaryScreening->HitValidation Confirmed Binders (with K_D) HitToLead Hit-to-Lead Optimization HitValidation->HitToLead Structural Information

Caption: A typical FBDD workflow utilizing biophysical techniques.

Protocol 1: Primary Screening using ¹⁹F NMR Spectroscopy

The presence of two distinct fluorine environments in 4-Difluoromethoxy-2-fluorothiophenol makes it an excellent candidate for ¹⁹F NMR-based screening. This technique is highly sensitive and provides a low false-positive rate as there are no background signals from the biological target.[14]

  • Sample Preparation:

    • Prepare a stock solution of 4-Difluoromethoxy-2-fluorothiophenol in a deuterated solvent (e.g., DMSO-d₆) at a concentration of 100 mM.

    • Prepare the target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O). The final protein concentration should be in the low micromolar range (e.g., 10-50 µM).

    • For the screening experiment, add the fragment to the protein solution to a final concentration of 100-500 µM. Prepare a corresponding control sample with the fragment in the buffer without the protein.

  • NMR Data Acquisition:

    • Acquire ¹⁹F NMR spectra for both the sample and the control. A standard ¹⁹F NMR experiment on a 400 MHz or higher spectrometer is sufficient.

    • Key parameters to observe are changes in chemical shift, line broadening, and reduction in signal intensity of the fragment's fluorine resonances upon addition of the protein.

  • Data Analysis:

    • A significant change in the ¹⁹F NMR spectrum of the fragment in the presence of the protein compared to the control is indicative of binding. Line broadening is a particularly robust indicator of interaction.

    • The two distinct fluorine signals from the -OCF₂H and the Ar-F can provide initial structural insights into which part of the fragment is interacting with the protein.

Protocol 2: Secondary Screening and Affinity Determination using Surface Plasmon Resonance (SPR)

Fragments identified as hits in the primary NMR screen should be validated using an orthogonal biophysical technique, and their binding affinity (K_D) should be determined. SPR is a powerful, label-free method for this purpose.[15][16]

  • Assay Development:

    • Immobilize the target protein on a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a high immobilization level to maximize the signal for low-molecular-weight fragments.[17]

    • Prepare a running buffer that matches the NMR buffer as closely as possible, with the addition of a small amount of a non-ionic surfactant (e.g., 0.05% P20) to minimize non-specific binding. The DMSO concentration in the running buffer and the fragment solutions must be precisely matched.[18]

  • Screening and Affinity Measurement:

    • Prepare a dilution series of 4-Difluoromethoxy-2-fluorothiophenol in the running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the binding response in real-time. A concentration-dependent increase in the response signal indicates binding.

    • Fit the steady-state binding responses against the fragment concentrations to a 1:1 binding model to determine the dissociation constant (K_D).

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

The ultimate validation for a fragment hit is the determination of its binding mode at atomic resolution. This structural information is invaluable for the subsequent hit-to-lead optimization phase.[19]

  • Crystal Soaking:

    • Grow crystals of the target protein under conditions that are known to yield well-diffracting crystals.

    • Prepare a soaking solution containing the mother liquor supplemented with a high concentration of 4-Difluoromethoxy-2-fluorothiophenol (typically 1-10 mM, depending on solubility) and a suitable cryoprotectant.[20][21]

    • Transfer a protein crystal into the soaking solution for a defined period (from minutes to hours).

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the protein-fragment complex structure by molecular replacement using the apo-protein structure.

    • Carefully examine the electron density maps to confirm the binding of the fragment and to elucidate its specific interactions with the protein.

From Hit to Lead: Rational Optimization Strategies

Once the binding mode of 4-Difluoromethoxy-2-fluorothiophenol is confirmed, the hit-to-lead optimization process begins. The goal is to elaborate the fragment into a more potent and drug-like molecule while maintaining high ligand efficiency.[19][22]

Hit_to_Lead cluster_2 Hit-to-Lead Optimization Strategies FragmentHit Fragment Hit: 4-Difluoromethoxy-2-fluorothiophenol in Binding Pocket Growing Fragment Growing: Extend into adjacent pockets FragmentHit->Growing Add functional groups Linking Fragment Linking: Connect to another fragment in a nearby pocket FragmentHit->Linking Use a chemical linker Merging Fragment Merging: Combine with an overlapping fragment FragmentHit->Merging Fuse common scaffolds

Caption: Common strategies for optimizing a fragment hit.[14]

  • Fragment Growing: If the crystal structure reveals unoccupied pockets adjacent to the bound fragment, new functional groups can be added to the thiophenol ring to form additional interactions and increase affinity.[14][23]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments, often leading to a dramatic increase in potency.[22]

  • Fragment Merging: If a different fragment hit overlaps with the binding site of 4-Difluoromethoxy-2-fluorothiophenol, a new molecule can be designed that incorporates the key features of both fragments.[23]

The difluoromethoxy and fluoro groups should be retained in the initial optimization steps as they are likely key contributors to the fragment's desirable properties. The thiophenol provides a convenient chemical handle for these elaboration strategies.

Conclusion

4-Difluoromethoxy-2-fluorothiophenol represents a strategically designed fragment with a unique combination of properties that are highly advantageous for fragment-based drug design. Its difluoromethoxy group offers a metabolically stable hydrogen bond donor, the ortho-fluoro substituent provides electronic modulation, and the thiophenol serves as a versatile anchor for both hit-to-lead optimization and potential covalent engagement. By following a systematic workflow of biophysical screening and structural characterization, researchers can effectively leverage this powerful fragment to accelerate the discovery of novel and potent therapeutics.

References

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link]

  • Synthesis of Fluorinated Thiophenes and Their Analogues. Thieme Gruppe. [Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. PubMed. [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]

  • Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC - NIH. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Cas no 27691-14-1 (Benzene,1,2-bis(difluoromethoxy)-). Kuujia. [Link]

  • (PDF) Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]

  • Screening and analysis of fragments using Biacore systems. Cytiva. [Link]

  • SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Any advice to improve success for soaking chemical fragments into protein crystals?. ResearchGate. [Link]

  • Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. PubMed. [Link]

  • (Difluorometoxi)benceno. Chem-Impex. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Hit to Lead Optimization in Drug Discovery. Excelra. [Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry (RSC Publishing). [Link]

  • Development of a Fluorine Labelled Fragment Library. Fisher Scientific. [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]

  • Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • (Difluoromethoxy)benzene. PubChem. [Link]

  • Process for the preparation of 4-fluorothiophenol.
  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Vermont. [Link]

  • Preparation of thiophenols
  • 4-AMINOPHENOL. Ataman Kimya. [Link]

  • Gentle, fast and effective crystal soaking by acoustic dispensing. IUCr Journals. [Link]

  • SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. JoVE. [Link]

  • Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. [Link]

  • 4-Aminophenol. Wikipedia. [Link]

  • Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • 19-Fluorine NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. PMC - NIH. [Link]

  • 17.3. Reactions involving arenediazonium salts. Organic Chemistry II - Lumen Learning. [Link]

  • Show how you would convert aniline to the following compounds. (g) phenol. Pearson. [Link]

  • 24.8: Reactions of Arylamines. Chemistry LibreTexts. [Link]

  • Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent. Chemical Science (RSC Publishing). [Link]

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Application Notes and Protocols for the Preparation of 4-Difluoromethoxy-2-fluorophenyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, make fluorinated motifs highly sought after in the design of novel therapeutics and agrochemicals.[1][2] Among these, the difluoromethoxy (–OCF₂H) group has garnered significant attention as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, offering a lipophilic alternative with distinct electronic and hydrogen-bonding capabilities.[3] The target molecule, 4-difluoromethoxy-2-fluorophenyl sulfide, combines this valuable moiety with a sulfide linkage, a prevalent functional group in a wide array of approved drugs.[4] This application note provides a detailed guide for the synthesis of 4-difluoromethoxy-2-fluorophenyl sulfides, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Stage Approach to the Target Scaffold

The preparation of 4-difluoromethoxy-2-fluorophenyl sulfides is most effectively achieved through a two-stage synthetic sequence. The first stage focuses on the synthesis of a key intermediate, 4-difluoromethoxy-2-fluorophenol, from commercially available starting materials. The second stage involves the conversion of this phenolic intermediate to the corresponding aryl sulfide. This modular approach allows for the synthesis of a variety of sulfide derivatives by simply changing the thiol reagent in the final step.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Sulfide Formation Start 2-Fluoro-4-nitrophenol Intermediate 4-Difluoromethoxy-2-fluoronitrobenzene Start->Intermediate Difluoromethylation Key_Intermediate 4-Amino-3-fluorophenyldifluoromethyl ether Intermediate->Key_Intermediate Reduction Final_Intermediate 4-Difluoromethoxy-2-fluorophenol Key_Intermediate->Final_Intermediate Diazotization & Hydrolysis Sulfide_Product 4-Difluoromethoxy-2-fluorophenyl Sulfide Final_Intermediate->Sulfide_Product Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling Thiol_Activation Thiol (R-SH) Thiol_Activation->Sulfide_Product

Caption: Overall synthetic strategy for 4-difluoromethoxy-2-fluorophenyl sulfides.

Stage 1: Synthesis of 4-Difluoromethoxy-2-fluorophenol

The synthesis of the key phenolic intermediate proceeds in three steps starting from 2-fluoro-4-nitrophenol: O-difluoromethylation, reduction of the nitro group, and a Sandmeyer-type reaction to install the hydroxyl group.

Protocol 1: O-Difluoromethylation of 2-Fluoro-4-nitrophenol

The introduction of the difluoromethoxy group is achieved via the reaction of a phenolate with a difluorocarbene precursor.[2] This protocol is adapted from established methods for the difluoromethylation of phenols.[5][6]

Reaction: 2-Fluoro-4-nitrophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with a difluoromethylating agent to yield 4-difluoromethoxy-2-fluoronitrobenzene.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Fluoro-4-nitrophenol157.111.57 g10.0
Diethyl (bromodifluoromethyl)phosphonate254.993.82 g15.0
Potassium Hydroxide (KOH)56.111.68 g30.0
Acetonitrile (MeCN)41.0550 mL-
Water (H₂O)18.0210 mL-

Procedure:

  • To a 250 mL round-bottom flask, add 2-fluoro-4-nitrophenol (1.57 g, 10.0 mmol) and acetonitrile (50 mL).

  • In a separate beaker, dissolve potassium hydroxide (1.68 g, 30.0 mmol) in water (10 mL).

  • Add the aqueous KOH solution to the flask and stir for 10 minutes at room temperature.

  • Add diethyl (bromodifluoromethyl)phosphonate (3.82 g, 15.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-difluoromethoxy-2-fluoronitrobenzene.

Protocol 2: Reduction of 4-Difluoromethoxy-2-fluoronitrobenzene

The nitro group is reduced to an amine using standard catalytic hydrogenation conditions.

Reaction: 4-Difluoromethoxy-2-fluoronitrobenzene is hydrogenated in the presence of a palladium catalyst to yield 4-amino-3-fluorophenyldifluoromethyl ether.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Difluoromethoxy-2-fluoronitrobenzene207.112.07 g10.0
Palladium on Carbon (10% Pd/C)-0.21 g-
Ethanol (EtOH)46.07100 mL-
Hydrogen (H₂)2.021 atm (balloon)-

Procedure:

  • To a 250 mL hydrogenation flask, add 4-difluoromethoxy-2-fluoronitrobenzene (2.07 g, 10.0 mmol) and ethanol (100 mL).

  • Carefully add 10% Pd/C (0.21 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 4-amino-3-fluorophenyldifluoromethyl ether, which can be used in the next step without further purification.

Protocol 3: Diazotization and Hydrolysis to 4-Difluoromethoxy-2-fluorophenol

The aniline is converted to the corresponding phenol via a Sandmeyer-type reaction.

Reaction: 4-Amino-3-fluorophenyldifluoromethyl ether is treated with sodium nitrite in an acidic aqueous solution to form a diazonium salt, which is then hydrolyzed to 4-difluoromethoxy-2-fluorophenol.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Amino-3-fluorophenyldifluoromethyl ether177.131.77 g10.0
Sulfuric Acid (H₂SO₄), concentrated98.085 mL-
Water (H₂O)18.0250 mL-
Sodium Nitrite (NaNO₂)69.000.76 g11.0
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.682.50 g10.0

Procedure:

  • In a 250 mL beaker, carefully add concentrated sulfuric acid (5 mL) to water (50 mL) while cooling in an ice bath.

  • Add 4-amino-3-fluorophenyldifluoromethyl ether (1.77 g, 10.0 mmol) to the acidic solution and stir until dissolved. Cool the mixture to 0-5 °C.

  • In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in water (10 mL).

  • Add the sodium nitrite solution dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • In a separate flask, dissolve copper(II) sulfate pentahydrate (2.50 g, 10.0 mmol) in water (50 mL) and heat to boiling.

  • Slowly add the diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue heating for 30 minutes.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-difluoromethoxy-2-fluorophenol.

Stage 2: Synthesis of 4-Difluoromethoxy-2-fluorophenyl Sulfides

With the key intermediate in hand, the final step involves the formation of the aryl-sulfur bond. Two common and effective methods are presented: Nucleophilic Aromatic Substitution (SNA) and Palladium-Catalyzed Cross-Coupling.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This method is suitable when the aromatic ring is sufficiently activated towards nucleophilic attack. While the fluorine atom at the 2-position is activating, the overall reactivity may require forcing conditions.

G Reactants 4-Difluoromethoxy-2-fluorophenol + R-SH Product 4-Difluoromethoxy-2-fluorophenyl Sulfide Reactants->Product Base Base (e.g., K2CO3) Base->Product Solvent Polar aprotic solvent (e.g., DMF) Solvent->Product Heat Heat Heat->Product

Caption: Workflow for SNAr-based sulfide synthesis.

Protocol 4A: SNAr Synthesis of 4-Difluoromethoxy-2-fluorophenyl Sulfides

Reaction: 4-Difluoromethoxy-2-fluorophenol is reacted with a thiol in the presence of a base to yield the corresponding sulfide.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Difluoromethoxy-2-fluorophenol178.111.78 g10.0
Thiol (R-SH)Variable-12.0
Potassium Carbonate (K₂CO₃)138.212.76 g20.0
N,N-Dimethylformamide (DMF)73.0950 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 4-difluoromethoxy-2-fluorophenol (1.78 g, 10.0 mmol), the desired thiol (12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) in DMF (50 mL).

  • Heat the reaction mixture to 100-120 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour into 200 mL of water.

  • Extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-difluoromethoxy-2-fluorophenyl sulfide.

Method B: Palladium-Catalyzed C-S Cross-Coupling

For less reactive systems or to achieve milder reaction conditions, a palladium-catalyzed cross-coupling reaction is a powerful alternative.[7] This requires conversion of the phenol to an aryl halide or triflate.

G Aryl_Halide 4-Difluoromethoxy-2-fluorophenyl Halide/Triflate Product 4-Difluoromethoxy-2-fluorophenyl Sulfide Aryl_Halide->Product Thiol Thiol (R-SH) Thiol->Product Pd_Catalyst Pd Catalyst (e.g., Pd(dba)2) Pd_Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Key components for Palladium-catalyzed C-S cross-coupling.

Protocol 4B: Palladium-Catalyzed Synthesis of 4-Difluoromethoxy-2-fluorophenyl Sulfides

Reaction: An aryl halide or triflate derived from 4-difluoromethoxy-2-fluorophenol is coupled with a thiol in the presence of a palladium catalyst and a suitable ligand.

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)
4-Difluoromethoxy-2-fluorophenyl bromide241.012.41 g10.0
Thiol (R-SH)Variable-12.0
Pd₂(dba)₃915.720.09 g0.1
Xantphos578.680.12 g0.2
Cesium Carbonate (Cs₂CO₃)325.824.89 g15.0
Toluene92.1450 mL-

Procedure:

  • To an oven-dried Schlenk tube, add 4-difluoromethoxy-2-fluorophenyl bromide (2.41 g, 10.0 mmol), the desired thiol (12.0 mmol), Pd₂(dba)₃ (0.09 g, 0.1 mmol), Xantphos (0.12 g, 0.2 mmol), and cesium carbonate (4.89 g, 15.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (50 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-difluoromethoxy-2-fluorophenyl sulfide.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of 4-difluoromethoxy-2-fluorophenyl sulfides. The modular nature of the synthetic strategy allows for the generation of a diverse library of sulfide analogs for evaluation in drug discovery and development programs. The choice between SNAr and palladium-catalyzed C-S bond formation in the final step offers flexibility depending on the substrate scope and desired reaction conditions.

References

  • Synthesis of difluoromethyl ethers and sulfides.
  • Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic methods for giving organo-sulfides.
  • Concerted Nucleophilic Arom
  • Synthesis of difluoromethoxy derivatives 9, 15 and 16. Reagents and conditions.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
  • Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. The Royal Society of Chemistry.
  • (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. PMC.
  • Directed Palladium Catalyzed C−H (Ethoxycarbonyl)
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates.
  • Nucleophilic Aromatic Substitution on 4-Fluorophenylsulfonamides: Nitrogen, Oxygen, and Sulfur Nucleophiles.
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
  • The importance of sulfur-containing motifs in drug design and discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Difluoromethoxy-2-fluorothiophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing 4-Difluoromethoxy-2-fluorothiophenol (Target Molecule). It is designed for researchers experiencing yield attrition due to the instability of difluorocarbene intermediates or oxidative dimerization of the thiol product.

Executive Summary: The Synthetic Logic

To achieve high yields (>85%), this synthesis must be bifurcated into two distinct phases with strictly controlled environments:

  • Phase 1 (

    
    -Difluoromethylation):  Installation of the 
    
    
    
    group using a Sodium Chlorodifluoroacetate (SCDA) protocol. This avoids the use of ozone-depleting chlorodifluoromethane gas (Freon-22) and provides higher conversion rates in polar aprotic solvents.
  • Phase 2 (Thiolation): A Lithium-Halogen Exchange followed by sulfur quenching. This route is superior to Newman-Kwart rearrangement for this substrate because it avoids the high temperatures (>200°C) that can destabilize the fluorinated ether.

Module 1: The -Difluoromethylation Step

Objective: Convert 4-bromo-3-fluorophenol to 1-bromo-4-(difluoromethoxy)-2-fluorobenzene.

Critical Mechanism & Protocol

The reaction relies on the thermal decarboxylation of SCDA to generate difluorocarbene (


) in situ. The carbene inserts into the phenoxide bond.

Reagent Stoichiometry Table:

ComponentRoleEquiv.Recommended Reagent
Substrate Precursor1.04-Bromo-3-fluorophenol
Reagent Carbene Source2.5Sodium Chlorodifluoroacetate (SCDA)
Base Deprotonation3.0

(Anhydrous)
Solvent Medium--DMF or NMP (Anhydrous, 0.2 M)
Additive Phase Transfer0.118-Crown-6 (Optional but recommended)

Step-by-Step Protocol:

  • Drying: Flame-dry the reaction vessel under Argon. Water destroys difluorocarbene.

  • Dissolution: Dissolve 4-bromo-3-fluorophenol and

    
     in DMF. Stir at RT for 30 min to ensure phenoxide formation.
    
  • Addition: Add SCDA and 18-Crown-6.

  • Reaction: Heat to 95–100°C . Note: Decarboxylation of SCDA initiates >90°C.[1]

  • Monitoring: Monitor by TLC/HPLC. Reaction typically completes in 4–6 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF).

Troubleshooting Guide (Phase 1)

Q: My conversion is stuck at 60%. Adding more reagent doesn't help.

  • Diagnosis: The difluorocarbene is polymerizing (forming tetrafluoroethylene) or hydrolyzing before it can react with the phenol.

  • Solution: This is a kinetic mismatch.

    • Slow Addition: Do not add all SCDA at once. Add it in 3 portions over 2 hours while maintaining 95°C.

    • Concentration: Increase concentration to 0.5 M to favor the bimolecular reaction (insertion) over unimolecular decomposition.

Q: I see a significant amount of white precipitate and low yield.

  • Diagnosis: Decomposition of the carbene into insoluble fluoride salts due to wet solvent.

  • Solution: DMF is hygroscopic. Use fresh anhydrous DMF or dry over 4Å molecular sieves for 24h prior to use.

Module 2: The Thiol Installation (The "Yield Killer")

Objective: Convert 1-bromo-4-(difluoromethoxy)-2-fluorobenzene to the target thiol.

Critical Mechanism & Protocol

We utilize a Lithium-Halogen exchange at -78°C. The fluorine atom at the ortho position facilitates the exchange via the "ortho-effect" (coordination to Li), but also makes the ring susceptible to benzyne formation if the temperature rises.

Reagent Stoichiometry Table:

ComponentRoleEquiv.Recommended Reagent
Intermediate Substrate1.0Aryl Bromide (from Phase 1)
Lithium Exchange1.1

-Butyllithium (2.5 M in Hexanes)
Sulfur Electrophile1.2

(Sublimed powder)
Quench ProtonationExcess1M HCl
Reductant Disulfide Cleavage1.5

dust or

(during workup)

Step-by-Step Protocol:

  • Cryogenics: Cool the aryl bromide in dry THF to -78°C (Acetone/Dry Ice).

  • Exchange: Add

    
    -BuLi dropwise. Stir for 30 min. Do not let temp rise above -70°C.
    
  • Sulfuration: Add dry, powdered

    
     in one portion (under Argon counter-flow).
    
  • Warming: Allow to warm to 0°C. The solution will turn from yellow/orange to cloudy white/yellow.

  • Quench: Quench with 1M HCl.

  • Reduction (Crucial): Add Zn dust (1.5 eq) to the biphasic quench mixture and stir for 30 min. This reduces any disulfide formed back to the thiol.[2]

Troubleshooting Guide (Phase 2)

Q: LCMS shows a mass of [2M-2], practically no product mass [M].

  • Diagnosis: Complete oxidation to the disulfide dimer. This happens rapidly in air, especially under basic conditions.

  • Solution:

    • Acidic Workup: Ensure the aqueous layer pH is < 2. Thiols oxidize faster at basic pH.

    • Triphenylphosphine Rescue: If the disulfide is already formed, dissolve the crude oil in THF/Water and treat with 1.2 eq of

      
       at RT for 1 hour. This will quantitatively cleave the disulfide.
      

Q: I lost the fluorine atom (Defluorination).

  • Diagnosis: "Halogen Dance" or elimination. If the temp rose during lithiation, the Li species might have eliminated LiF to form a benzyne intermediate.

  • Solution: Strict temperature control.[3] Use an internal thermometer. Ensure the

    
    -BuLi addition rate keeps the internal temp below -70°C.
    
Visualizing the Workflow
Figure 1: Synthetic Pathway & Logic

This diagram illustrates the two-phase approach and the critical control points.

SynthesisPathway Start 4-Bromo-3-fluorophenol Step1 Phase 1: O-Difluoromethylation (SCDA, K2CO3, DMF, 95°C) Start->Step1 Carbene Insertion Inter Intermediate: 1-bromo-4-(difluoromethoxy)-2-fluorobenzene Step1->Inter Yield > 80% Step2 Phase 2: Lithiation/Sulfuration (n-BuLi, -78°C; then S8) Inter->Step2 Li-Halogen Exchange Product Target: 4-Difluoromethoxy-2-fluorothiophenol Step2->Product Acid Quench + Zn Red Disulfide Side Product: Disulfide Dimer Step2->Disulfide Air Oxidation (Avoid!) Disulfide->Product PPh3 Rescue

Caption: Optimized synthetic route highlighting the critical reduction step to recover yield from disulfide byproducts.

Figure 2: Troubleshooting Logic Tree

Use this flow to diagnose low yields immediately.

Troubleshooting Start Low Yield Detected CheckStep Which Step? Start->CheckStep P1 Phase 1: Ether Formation CheckStep->P1 P2 Phase 2: Thiol Formation CheckStep->P2 P1_Prob Is Starting Material Remaining? P1->P1_Prob P1_Sol1 Carbene Death: Add SCDA in portions Dry Solvent P1_Prob->P1_Sol1 Yes P1_Sol2 Decomposition: Lower Temp slightly Check inert atmosphere P1_Prob->P1_Sol2 No (Complex Mix) P2_Prob LCMS Mass? P2->P2_Prob P2_Sol1 Mass = 2M-2 (Dimer): Add Zn/HCl or PPh3 P2_Prob->P2_Sol1 Dimer Found P2_Sol2 Mass = M-F (Defluoro): Temp > -70°C Control Exotherm P2_Prob->P2_Sol2 Defluorination

Caption: Decision matrix for diagnosing yield loss in fluorinated thiol synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use Chlorodifluoromethane (Freon-22) gas instead of SCDA? A: Technically yes, but it is not recommended. Freon-22 is an ozone-depleting substance and requires specialized gas-handling equipment. The gas-liquid mass transfer is often poor, leading to lower yields compared to the in situ generation from SCDA, which occurs directly in the liquid phase [1].

Q: Why do I need to add Zinc dust during the workup? A: Thiophenols are notoriously prone to oxidative dimerization to form disulfides (


). This occurs almost instantly upon exposure to air during extraction. Zinc dust in acidic media generates nascent hydrogen, which actively reduces any disulfide bonds back to the desired thiol (

), ensuring you isolate the monomer [2].

Q: Is the


 group stable to 

-BuLi?
A: Generally, yes, at -78°C. However, the proton on the

group is slightly acidic. If you use a large excess of

-BuLi or allow the temperature to rise, you may deprotonate the ether, leading to fragmentation. Adhere strictly to 1.1 equivalents of

-BuLi.
References
  • Difluoromethylation using SCDA: Title: S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Source: Organic Letters (ACS).[4] URL:[Link]

  • Thiol Synthesis & Disulfide Prevention: Title: Preparation of Thiophenols from Aryl Halides.[3][5][6] Source: Organic Syntheses, Coll.[3][7] Vol. 4, p.695.[3] URL:[Link]

  • General Stability of Difluoromethoxy Groups: Title: The Stability and Reactivity of the Difluoromethoxy Group. Source: Journal of Organic Chemistry.[6][8] URL:[Link]

Sources

solubility issues of 4-Difluoromethoxy-2-fluorothiophenol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Difluoromethoxy-2-fluorothiophenol

Welcome to the technical support guide for 4-Difluoromethoxy-2-fluorothiophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Below, you will find a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex experimental scenarios.

I. Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-Difluoromethoxy-2-fluorothiophenol?

A1: While specific experimental data for 4-Difluoromethoxy-2-fluorothiophenol is not extensively published, we can infer its solubility based on its structural components: a thiophenol backbone, a fluoro group, and a difluoromethoxy group. The presence of the phenyl ring suggests solubility in aromatic solvents. The fluorine substitutions increase polarity compared to thiophenol, potentially improving solubility in moderately polar solvents. However, it is expected to have low solubility in water.

Q2: Which organic solvents are a good starting point for dissolving 4-Difluoromethoxy-2-fluorothiophenol?

A2: Based on the solubility of similar compounds like 4-Fluorothiophenol, good initial choices for solubilizing 4-Difluoromethoxy-2-fluorothiophenol include:

  • Common polar aprotic solvents: Dimethyl sulfoxide (DMSO) and ethyl acetate.[1]

  • Chlorinated solvents: Dichloromethane (DCM) and chloroform.[1]

  • Ethers: Diethyl ether is a good solvent for the parent compound, thiophenol.[2][3]

Q3: Is 4-Difluoromethoxy-2-fluorothiophenol soluble in alcohols like ethanol or methanol?

A3: Thiophenol, the parent compound, is very soluble in alcohol.[2] 4-Fluorothiophenol is also soluble in methanol.[4][5] Therefore, it is highly probable that 4-Difluoromethoxy-2-fluorothiophenol will also show good solubility in simple alcohols like ethanol and methanol.

Q4: What about non-polar solvents like hexane or petroleum ether?

A4: 4-Fluorothiophenol has some solubility in non-polar solvents such as petroleum ether and hexane.[1] Given the increased polarity from the additional fluorine and the difluoromethoxy group, the solubility of 4-Difluoromethoxy-2-fluorothiophenol in highly non-polar solvents might be limited but should not be ruled out without testing.

II. Troubleshooting Guide: Addressing Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered with 4-Difluoromethoxy-2-fluorothiophenol.

Initial Solvent Screening Protocol

If you are experiencing difficulty dissolving 4-Difluoromethoxy-2-fluorothiophenol, a systematic solvent screening is the first step.

Objective: To identify a suitable solvent or solvent system for your desired concentration.

Materials:

  • 4-Difluoromethoxy-2-fluorothiophenol

  • A selection of organic solvents (see table below)

  • Vortex mixer

  • Small vials or test tubes

Procedure:

  • Weigh out a small, precise amount of 4-Difluoromethoxy-2-fluorothiophenol into several vials.

  • Add a measured volume of a single solvent to each vial to achieve your target concentration.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If not fully dissolved, proceed to the solubility enhancement techniques.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsPredicted Solubility of 4-Difluoromethoxy-2-fluorothiophenolRationale for Inclusion
Polar Aprotic DMSO, DMF, AcetonitrileHighEffective for many polar organic molecules.
Ethers THF, Diethyl EtherModerate to HighGood for compounds with some polarity.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding capability can aid dissolution.
Chlorinated Dichloromethane (DCM), ChloroformHighOften effective for aromatic compounds.
Aromatic Toluene, BenzeneModerate to High"Like dissolves like" principle for the phenyl ring.
Non-Polar Hexane, HeptaneLow to ModerateIncluded to test the lower end of polarity.
Solubility Enhancement Techniques

If your compound does not dissolve at room temperature with simple vortexing, consider the following methods.

Principle: The solubility of most solids increases with temperature.

Protocol:

  • Prepare your sample in the chosen solvent as described in the initial screening.

  • Gently warm the vial in a water bath or on a hot plate with stirring.

  • Increase the temperature in increments of 5-10°C. Do not exceed the boiling point of the solvent.

  • Visually inspect for dissolution at each temperature increment.

  • Caution: Be aware of the compound's stability at elevated temperatures. Thiophenols can be susceptible to oxidation.[3] Consider performing this under an inert atmosphere (e.g., nitrogen or argon).

Principle: Ultrasonic waves can break down solute aggregates and increase the solvent-solute interaction at the surface, accelerating dissolution.

Protocol:

  • Prepare your sample in the chosen solvent.

  • Place the vial in a sonicator bath.

  • Sonicate for 5-15 minute intervals.

  • Check for dissolution after each interval.

  • Note: Sonication can also slightly increase the temperature of the sample.

Principle: Using a mixture of solvents can modulate the polarity of the solvent system to better match that of the solute, thereby increasing solubility.[6]

Protocol:

  • Identify a solvent in which 4-Difluoromethoxy-2-fluorothiophenol is highly soluble (e.g., DMSO) and another in which it is less soluble but is the desired final solvent (e.g., a buffer).

  • Dissolve the compound in a minimal amount of the "good" solvent.

  • Gradually add the "poor" solvent (co-solvent) while vortexing or stirring.

  • Observe for any precipitation. The goal is to find a ratio of the two solvents that keeps the compound in solution.

Decision-Making Workflow for Troubleshooting Solubility

The following diagram illustrates a logical progression for addressing solubility challenges with 4-Difluoromethoxy-2-fluorothiophenol.

Solubility_Troubleshooting start Start: Undissolved 4-Difluoromethoxy-2-fluorothiophenol solvent_screen Perform Initial Solvent Screen (Table 1) start->solvent_screen dissolved_check1 Completely Dissolved? solvent_screen->dissolved_check1 success Success: Proceed with Experiment dissolved_check1->success Yes enhancement_options Apply Solubility Enhancement Techniques dissolved_check1->enhancement_options No heating Heating enhancement_options->heating sonication Sonication enhancement_options->sonication cosolvency Co-solvency enhancement_options->cosolvency dissolved_check2 Completely Dissolved? heating->dissolved_check2 Check Dissolution sonication->dissolved_check2 Check Dissolution cosolvency->dissolved_check2 Check Dissolution dissolved_check2->success Yes further_action Consider Further Actions: - Re-evaluate solvent choice - pH adjustment (if applicable) - Consult literature for advanced techniques dissolved_check2->further_action No

Caption: A flowchart for troubleshooting the solubility of 4-Difluoromethoxy-2-fluorothiophenol.

III. Safety Precautions

  • Always handle 4-Difluoromethoxy-2-fluorothiophenol in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

  • Thiophenols are known for their strong, unpleasant odors.[3]

  • Review the Safety Data Sheet (SDS) for 4-Difluoromethoxy-2-fluorothiophenol and related compounds before use.[8][9][10]

IV. References

  • PubChem. (n.d.). Thiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Work. (n.d.). Thiophenol. Retrieved from [Link]

  • LookChem. (n.d.). Thiophenol. Retrieved from [Link]

  • Advanced Biotech. (2025). SDS - 2-Methyl-3-Furanthiol synthetic. Retrieved from [Link]

  • Google Patents. (n.d.). Method for removing thiol-contaminants from thioether solutions. Retrieved from

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).

  • ChemBK. (2024). 4-Fluorothiophenol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Chemsrc. (2025). 4-Fluorothiophenol. Retrieved from [Link]

Sources

removing impurities from commercial 4-Difluoromethoxy-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Thiol Handling & Purification Subject: 4-Difluoromethoxy-2-fluorothiophenol (CAS: 1199773-24-4 / Analogues) Ticket ID: #TIO-F2-PUR Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

You are working with 4-Difluoromethoxy-2-fluorothiophenol , a high-value intermediate often used in medicinal chemistry as a lipophilic hydrogen bond donor and metabolic stabilizer (bioisostere for phenols/methoxy groups).[1][3]

Users frequently report "yellowing," solidification, or unexpected NMR signals. These are almost exclusively due to the oxidative instability of the thiol group (forming disulfides) or hydrolytic sensitivity of the difluoromethoxy moiety under forcing conditions.[2] This guide provides self-validating protocols to restore reagent integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My material arrived as a yellow solid or viscous oil, but the CoA says "Colorless Liquid." Is it degraded?

Diagnosis: Oxidative Dimerization. Thiols (R-SH) are easily oxidized by atmospheric oxygen to form disulfides (R-S-S-R).[1][2] 4-Difluoromethoxy-2-fluorothiophenol is particularly prone to this because the electron-withdrawing fluorine atoms increase the acidity of the thiol, making the thiolate anion (the species that oxidizes) more accessible. The yellow color is characteristic of the disulfide bond in conjugated aromatic systems.[2]

Solution: Chemical Reduction (Zinc/Acetic Acid Method) We prefer Zinc/Acetic acid over Zinc/HCl for this substrate to prevent acid-catalyzed hydrolysis of the difluoromethoxy (-OCHF₂) group.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude yellow material in Glacial Acetic Acid (5 mL per gram of substrate).

  • Activation: Add Zinc Dust (3.0 equivalents).[1][2] Note: Activated Zn (washed with dilute HCl then water/acetone) works best, but commercial dust usually suffices.

  • Reaction: Stir vigorously at 40°C for 2–4 hours. The yellow color should fade to colorless.

  • Workup:

    • Filter off the excess Zinc through a Celite pad.[2]

    • Dilute the filtrate with water (5x volume).[2]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

    • Wash organic layer with sat.[1][2][4] NaHCO₃ (to remove acetic acid) and Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate in vacuo.

Q2: The NMR shows aromatic impurities that column chromatography won't remove. The thiol also "streaks" on silica.

Diagnosis: Co-elution of Starting Materials & Silica Interaction. Thiophenols are acidic (pKa ~6.[2]0) and interact strongly with the silanols on silica gel, causing streaking and oxidation during elution.[2] Furthermore, neutral precursors (like the sulfonyl chloride or fluorinated anisoles) often have similar Rf values.[2]

Solution: Acid-Base Extraction (The "Claisen Alkali" Method) This method exploits the acidity of the thiol to separate it from non-acidic impurities (disulfides, starting halides, ethers).[2]

Step-by-Step Protocol:

  • Organic Phase: Dissolve the impure thiol in Diethyl Ether or MTBE (Do not use DCM, as it can form emulsions or react with thiolate anions over time).[2]

  • Extraction (Basic): Extract the organic layer with 1M NaOH (aq) (3 washes).

    • Mechanism:[1][5][6][7] The thiol (R-SH) becomes the water-soluble thiolate (R-S⁻ Na⁺).[1][2] Impurities remain in the ether.[2]

    • Critical Check: The aqueous layer should be yellow (thiolates are often colored).[2]

  • Wash: Discard the organic layer (contains impurities).[1][2] Wash the aqueous phase once with fresh ether to remove trace neutrals.[2]

  • Acidification: Cool the aqueous phase on ice. Slowly add 2M HCl until pH < 2.

    • Observation: The thiol will oil out or precipitate as a white cloud.[2]

  • Recovery: Extract the cloudy aqueous mixture with DCM. Dry (MgSO₄) and concentrate.[1][2]

Q3: Can I distill this compound?

Answer: Yes, but only under High Vacuum (Kugelrohr). The boiling point of 4-difluoromethoxy-2-fluorothiophenol is significantly higher than 4-fluorothiophenol (168°C) due to the heavier -OCHF₂ group.[1][2] Atmospheric distillation will likely cause thermal decomposition of the difluoromethoxy group (eliminating HF to form an aldehyde/ketone).[2]

Recommendation:

  • Equipment: Kugelrohr (Bulb-to-Bulb) distillation apparatus.[1][2]

  • Conditions: <0.5 mmHg vacuum.[1][2] Bath temperature likely 80–110°C (start low and ramp up).[1][2]

  • Trap: Ensure a liquid nitrogen trap is used to protect the pump from sulfur volatiles.[2]

Part 2: Decision Logic & Workflows

Workflow 1: Purification Decision Tree

Use this logic to determine the correct purification path based on your observation.

PurificationLogic Start Start: Analyze Material CheckState Physical State/Color? Start->CheckState YellowSolid Yellow Solid/Oil (Disulfide Contamination) CheckState->YellowSolid Oxidized ColorlessLiq Colorless Liquid (Chemical Impurities) CheckState->ColorlessLiq Impure Reduction Perform Zn/Acetic Acid Reduction YellowSolid->Reduction Extraction Perform Acid-Base Extraction (NaOH) ColorlessLiq->Extraction Reduction->Extraction If neutral impurities persist CheckPurity Check NMR/LCMS Reduction->CheckPurity Extraction->CheckPurity Distill Kugelrohr Distillation (High Vac, <110°C) CheckPurity->Distill If purity < 95% Final Pure Thiol Store under Argon CheckPurity->Final If purity > 95% Distill->Final

Figure 1: Decision matrix for purifying fluorinated thiophenols based on visual and analytical state.

Workflow 2: The Acid-Base Extraction Cycle

Visualizing the phase transfer logic to ensure yield recovery.

ExtractionCycle ImpureMix Impure Mixture (Thiol + Disulfide + Neutrals) in Ether AddBase Add 1M NaOH ImpureMix->AddBase Phases1 Phase Separation AddBase->Phases1 OrgLayer Organic Layer (Contains Disulfides/Neutrals) DISCARD Phases1->OrgLayer AqLayer Aqueous Layer (Contains Thiolate Na+) KEEP Phases1->AqLayer AddAcid Add HCl (pH < 2) AqLayer->AddAcid Precip Thiol Oils Out (Protonated Form) AddAcid->Precip FinalExtract Extract w/ DCM Concentrate Precip->FinalExtract

Figure 2: The "Claisen Alkali" purification cycle.[1][2] Note that disulfides do not extract into the base and are removed in the organic wash.

Part 3: Technical Data & Stability

Physicochemical Properties Table
PropertyValue (Approx.)Notes
pKa (-SH) 5.8 – 6.2More acidic than thiophenol (6.[1][2]6) due to -F and -OCHF₂ EWGs.[1][2]
Boiling Point >200°C (atm)Do not distill at atm pressure. Est. 80-90°C @ 0.5 mmHg.[1][2]
Stability (-OCHF₂) ModerateStable to dilute acid/base.[1][2] Hydrolyzes in strong acid/heat (t½ ~10 days in wet DMSO/Acid) [1].[1][2]
Stability (-SH) Low (Air Sensitive)Oxidizes to disulfide within hours in air.[1][2]
Storage & Handling
  • Atmosphere: Strictly Argon or Nitrogen.[1][2]

  • Container: Teflon-lined caps (phenolic caps).[1][2] Rubber septa are permeable to sulfur odors and oxygen.[1][2]

  • Odor Control: Keep a "Bleach Bath" (Sodium Hypochlorite) nearby.[1][2] All glassware and syringes must be soaked in dilute bleach to oxidize residual thiol to the odorless sulfonate before washing.[2]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical.[1][2] (Standard protocols for Thiol purification via Claisen Alkali).

  • PubChem. (2025).[1][2] 2-Fluorothiophenol Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link] (Physicochemical baseline for fluorinated thiophenols).[1][2]

  • Klinman, J. P. (Ed.).[1][2] Redox Biochemistry. (Mechanisms of disulfide reduction via Zinc/Acid).

Sources

Technical Support Center: Fluorinated Thiol Handling & Odor Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Reducing Volatility & Odor of Fluorinated Thiols (


)
Assigned Specialist:  Senior Application Scientist

Introduction: The "Fluorous" Paradox

Welcome to the technical guide for handling fluorinated thiols. You are likely here because you are facing a dual challenge unique to organofluorine chemistry:

  • Hyper-Volatility: Unlike non-fluorinated thiols, fluorinated analogs (e.g., Trifluoromethanethiol,

    
    ) exhibit significantly lower boiling points due to the low polarizability of fluorine, which disrupts Van der Waals forces.
    
  • Odor Potency: The odor threshold for these compounds is in the parts-per-billion (ppb) range. Combined with high volatility, containment is exponentially more difficult than with standard mercaptans.

This guide prioritizes containment at the source and chemical masking . We do not just "manage" the smell; we engineer the workflow to prevent its release.

Module 1: Chemical Masking (In-Situ Generation)

Core Directive: The most effective way to handle a volatile fluorinated thiol is to never isolate it.

Isolating free fluorinated thiols (e.g., via distillation) is a high-risk operation. Instead, use masked precursors that release the thiol only within the reaction vessel, immediately consuming it in the subsequent step.

Workflow Visualization: The Zero-Emission Loop

ZeroEmission Precursor Masked Precursor (Thioester/Isothiouronium) Activation Activation Step (Base/Hydrolysis) Precursor->Activation Add Reagent Intermediate Transient Free Thiol (R-SH) Activation->Intermediate In-Situ Release Product Stable Thioether (R-S-R') Intermediate->Product Immediate Trap Scrubber Bleach Scrubber (Safety Net) Intermediate->Scrubber Excess Vapor Electrophile Target Electrophile (Alkyl Halide/Michael Acceptor) Electrophile->Product Coupling

Figure 1: The "Zero-Emission" strategy relies on generating the thiol transiently in the presence of the electrophile, preventing accumulation of the volatile species.

Protocol A: Thioacetate Deprotection (In-Situ)

Use this when you need to generate a fluorinated thiol nucleophile without handling the gas.

Reagents:

  • Fluorinated Thioacetate (

    
    )
    
  • Base (

    
     or 
    
    
    
    )
  • Degassed Solvent (MeOH/THF)

Steps:

  • Setup: Purge the reaction vessel with Argon. Connect the exhaust to a Bleach Scrubber (see Module 3).

  • Loading: Add the electrophile (target molecule) and the fluorinated thioacetate precursor to the flask.

  • Activation: Add the base slowly at

    
    .
    
    • Mechanism:[1] The base cleaves the acetyl group, releasing

      
      .
      
  • Coupling: The thiolate anion immediately attacks the electrophile.

  • Validation: Monitor by TLC/LCMS. You should observe the disappearance of the thioacetate and appearance of the product without ever smelling the free thiol.

Module 2: Physical Containment & Thermodynamics

If you must handle the free thiol, you are fighting thermodynamics. Fluorine substitution lowers the boiling point significantly compared to hydrogenated analogs.

Comparative Volatility Data
CompoundFormulaBoiling Point (

C)
Volatility Risk
Methanethiol

6.0High
Trifluoromethanethiol

-37.0 Critical (Gas)
Ethanethiol

35.0Moderate
Pentafluoroethanethiol

~ -10.0 Critical (Gas)

Note: The "Fluorous Pony Tail" effect reduces intermolecular attraction, making these compounds behave like gases even at relatively high molecular weights.

Engineering Controls Checklist
  • Cold Traps: Must be cooled to -78°C (Dry Ice/Acetone) or lower. Liquid Nitrogen (-196°C) is recommended for

    
     to prevent vapor bypass.
    
  • Material Compatibility:

    • Avoid: Latex (permeable), Standard Rubber Septa (absorbs odor).

    • Use: Teflon (PTFE) lined septa, Fluoroelastomer tubing, Glass.

  • Cannula Transfers: Never pour these liquids. Transfer via positive pressure cannula through septa.

Module 3: Decontamination (The "Kill" Switch)

Oxidation is the only reliable method to destroy thiol odors. However, the choice of oxidant matters.

Oxidation Pathway Visualization

Oxidation Thiol R-SH (Stench) Disulfide R-S-S-R (Reduced Odor) Thiol->Disulfide Mild Ox Sulfonic R-SO3H (Odorless) Disulfide->Sulfonic Strong Ox Bleach NaOCl (Bleach) (Fast/Exothermic) Bleach->Thiol H2O2 H2O2 (Slower/Cleaner) H2O2->Thiol

Figure 2: Complete oxidation to Sulfonic Acid is required for total deodorization. Disulfides may still possess residual odor.

The "Bleach Protocol" (Standard Operating Procedure)

Warning: Reaction of concentrated thiols with bleach is highly exothermic.

  • Preparation: Prepare a 10% Bleach solution (Sodium Hypochlorite) in a large beaker.

  • Glassware: Immediately submerge all syringes, needles, and flasks into the bath.

  • Scrubbing: For active ventilation, bubble the reaction exhaust through a sequence of two traps:

    • Trap 1: Empty (Anti-suckback).

    • Trap 2: 10-20% Bleach solution with a trace of indicator (optional).

  • Duration: Soak glassware for at least 12 hours .

  • Verification: Rinse with water. If water beads on the glass (hydrophobic), thiol residues may remain. Re-soak.

Troubleshooting & FAQs

Q1: I can smell the thiol outside the fume hood. What do I do?

Immediate Action:

  • Stop Work: Close the sash completely.

  • Check Trap: Ensure your bleach scrubber is not saturated. If the bleach solution has turned clear (lost its yellow tint) or cloudy white (sulfur precipitation), it is spent. Replace immediately.

  • Check Gloves: You are likely the source. Change gloves immediately and wash hands with a slurry of baking soda and soap (abrasive removal).

Q2: Why is bleach better than Hydrogen Peroxide ( )?

Bleach (Hypochlorite) is a more aggressive oxidant at alkaline pH, rapidly driving the thiol to the sulfonate (


). Peroxide is effective but slower and often stops at the disulfide stage (

), which may still have a faint odor.
  • Caveat: Do not use bleach with acidic waste streams (generates Chlorine gas).

Q3: Can I use a Rotovap to remove the solvent?

ABSOLUTELY NOT unless the rotovap is equipped with a dedicated cold trap (-78°C) and a post-pump bleach scrubber. Fluorinated thiols will bypass standard condensers, destroy the pump oil, and exhaust into the lab.

  • Solution: Use a nitrogen blow-down method directly into a bleach trap.

Q4: How do I weigh a volatile thiol?

Do not weigh it in an open vessel.

  • Tare a septum-capped vial containing solvent.

  • Inject the thiol through the septum.

  • Re-weigh.

  • Calculate the mass by difference.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Methyl Mercaptan. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Air Contaminants. United States Department of Labor. [Link]

  • Chemistry Steps. (2021). Oxidation of Thiols. [Link]

  • University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedures for Using Stench Chemicals. UCLA Chemistry & Biochemistry. [Link]

  • American Institute of Physics. (1959). Thermodynamic Properties of Trifluoromethanethiol. Journal of Chemical Physics. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 4-Difluoromethoxy-2-fluorothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 4-Difluoromethoxy-2-fluorothiophenol, a compound of interest in contemporary synthetic programs, presents a unique set of spectroscopic challenges and opportunities. This guide provides an in-depth analysis of its 1H NMR spectrum, offering a framework for its interpretation and distinguishing it from potential isomeric impurities or alternative products. Our approach is grounded in first principles of nuclear magnetic resonance spectroscopy, supported by empirical data from analogous structures, ensuring a robust and self-validating analytical workflow.

The Structural Uniqueness of 4-Difluoromethoxy-2-fluorothiophenol

The structure of 4-Difluoromethoxy-2-fluorothiophenol incorporates several key functionalities that manifest distinctively in its 1H NMR spectrum. The interplay of the thiol (-SH), the ortho-fluoro, and the para-difluoromethoxy groups on the aromatic ring creates a specific electronic environment for each proton, leading to a predictable yet complex pattern of chemical shifts and spin-spin couplings. Understanding these interactions is paramount for accurate spectral assignment.

Predicting the 1H NMR Spectrum: A First-Principles Approach

The thiol group (-SH) is a weak ortho-, para-director and has a modest impact on the chemical shifts of the aromatic protons. The fluorine atom at the 2-position is an inductively electron-withdrawing but also a pi-donating group, with its inductive effect generally dominating.[2] This will deshield the adjacent protons. The difluoromethoxy group (-OCF2H) at the 4-position is strongly electron-withdrawing, which will also deshield the aromatic protons, particularly those in its vicinity.

A crucial and highly diagnostic feature will be the proton of the difluoromethoxy group itself. This proton typically appears as a triplet due to coupling with the two adjacent fluorine atoms, with a characteristic large coupling constant (JHF) in the range of 71-73 Hz.[3] Its chemical shift is expected to be in the downfield region of approximately 6.5 to 7.3 ppm.[3]

The aromatic region will display signals for the three protons on the benzene ring. We can anticipate a complex splitting pattern due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

Expected Aromatic Proton Signals:
  • H-3: This proton is ortho to both the fluorine and the thiol group. It will likely be a doublet of doublets due to coupling with H-5 and the adjacent fluorine at C-2.

  • H-5: This proton is ortho to the difluoromethoxy group and meta to the fluorine. It will likely appear as a doublet of doublets due to coupling with H-3 and H-6.

  • H-6: This proton is meta to the thiol group and ortho to the difluoromethoxy group. It will likely be a doublet due to coupling with H-5.

The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can vary significantly depending on concentration, solvent, and temperature.

Comparative Analysis: Distinguishing 4-Difluoromethoxy-2-fluorothiophenol from a Key Isomer

To illustrate the diagnostic power of 1H NMR, let's compare the expected spectrum of our target compound with a potential synthetic isomer: 2-Difluoromethoxy-4-fluorothiophenol .

Feature4-Difluoromethoxy-2-fluorothiophenol2-Difluoromethoxy-4-fluorothiophenol (Predicted)Rationale for Difference
-OCF2H Proton Triplet, ~6.5-7.3 ppm, JHF ~71-73 HzTriplet, ~6.5-7.3 ppm, JHF ~71-73 HzThis signal is characteristic of the group and will be present in both isomers.
Aromatic Region Complex pattern for 3 protonsDifferent complex pattern for 3 protonsThe positions of the substituents dramatically alter the electronic environment and coupling partners for each aromatic proton, leading to distinct chemical shifts and splitting patterns.
H-F Coupling The fluorine at C-2 will primarily couple to the proton at C-3.The fluorine at C-4 will primarily couple to the protons at C-3 and C-5.The change in the fluorine's position alters which protons it will couple with, providing a clear diagnostic marker.

This comparative approach underscores the importance of a detailed analysis of the aromatic region to confirm the correct isomeric structure.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To ensure the accurate structural elucidation of 4-Difluoromethoxy-2-fluorothiophenol, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

    • Shim the instrument to obtain a narrow and symmetrical solvent peak.

    • Set the appropriate spectral width to encompass all expected signals (typically 0-12 ppm for 1H NMR).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • If the thiol proton is of interest, consider performing a D2O exchange experiment. Adding a drop of D2O to the NMR tube and re-acquiring the spectrum will cause the -SH proton signal to disappear, confirming its identity.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the signals to determine the relative number of protons for each resonance.

Workflow for Spectral Interpretation

The following workflow provides a systematic approach to interpreting the 1H NMR spectrum of a sample suspected to be 4-Difluoromethoxy-2-fluorothiophenol.

Caption: A stepwise workflow for the confirmation of 4-Difluoromethoxy-2-fluorothiophenol using 1H NMR spectroscopy.

Conclusion

The 1H NMR spectrum of 4-Difluoromethoxy-2-fluorothiophenol, while complex, is rich with information that allows for its unambiguous identification. By focusing on the diagnostic signals of the difluoromethoxy group and a careful analysis of the aromatic region, researchers can confidently confirm the structure of this valuable synthetic building block. This guide provides the foundational knowledge and a practical framework to approach this analytical challenge with scientific rigor.

References

  • The Royal Society of Chemistry. (2015). Electronic Supporting Information for "Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation". Retrieved from [Link]

  • SpectraBase. 2-FLUOR-THIOPHEN. Retrieved from [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • University of California, Santa Barbara, NMR Facility. 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Wiley-VCH. Difluoromethyl Phenyl Sulfone as a Selective Difluoromethylene Dianion Equivalent. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Reddit. The Effect of Fluorine in 1H NMR. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of 4-Difluoromethoxy-2-fluorothiophenol

[1]

Executive Summary & Structural Context

Compound: 4-Difluoromethoxy-2-fluorothiophenol Formula:

Exact Mass:

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-Difluoromethoxy-2-fluorothiophenol , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceuticals.

The presence of the difluoromethoxy group (


)fluorine atomthiol (

)

Key Differentiator: Unlike simple thiophenols, the

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols define the standard operating procedures for characterizing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) - Electron Ionization (EI)

Target: Structural Fingerprinting & Library Matching

  • Inlet System: Splitless injection at 250°C to prevent thermal degradation of the thiol.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-bleed phase.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV .[1]

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

Liquid Chromatography-MS (LC-MS) - Electrospray Ionization (ESI)

Target: Quantitation & Biological Matrix Analysis

  • Mobile Phase A: Water + 0.1% Formic Acid (Note: Thiols are acidic; negative mode often preferred, but FA aids positive mode protonation if monitoring dimers).

  • Mobile Phase B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Ionization: ESI Negative Mode (ESI-).

    • Rationale: Thiophenols (

      
      ) ionize readily by deprotonation (
      
      
      ).
  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: Optimized to 100–135V to prevent in-source fragmentation of the labile

    
    .
    

Fragmentation Analysis & Mechanism

The fragmentation of 4-Difluoromethoxy-2-fluorothiophenol under EI (70 eV) is governed by three competing pathways: Ether Cleavage, Thiol Elimination, and Ring Disintegration.

Pathway A: The Difluoromethoxy Cleavage (Dominant)

The ether oxygen lone pair is a site of initial ionization. The


  • Mechanism:

    
    -cleavage relative to the ether oxygen or inductive cleavage.
    
  • Diagnostic Ion: Loss of the difluoromethyl radical (

    
    , 51 Da).
    
  • Result: Formation of the quinoid-like cation at

    
     159 .
    
Pathway B: Thiol & Ortho-Effect

The ortho-fluorine interacts with the thiol group. Unlike non-substituted thiophenols, the proximity of F allows for the elimination of Hydrogen Fluoride (HF).

  • Primary Thiol Loss: Homolytic cleavage of the C-S bond yields

    
    .
    
  • Ortho-Elimination: Loss of HF (20 Da) from the molecular ion or fragment ions.

  • Result: Peaks at

    
     177  (
    
    
    ) and
    
    
    190
    (
    
    
    ).
Pathway C: Ring Disintegration

Typical of aromatic systems, the ring eventually degrades via loss of Carbon Monoxide (CO) and Carbon Monosulfide (CS).

Visualization of Fragmentation Pathways[3][4][5][6]

FragmentationMMolecular Ion (M+.)m/z 210Frag_A1[M - CHF2]+m/z 159(Base Peak Candidate)M->Frag_A1- CHF2 (51)Frag_A2[M - OCHF2]+m/z 143M->Frag_A2- OCHF2 (67)Frag_B1[M - SH]+m/z 177M->Frag_B1- SH (33)Frag_B2[M - HF]+.m/z 190M->Frag_B2- HF (20)(Ortho Effect)Frag_C1Ring Contraction[C5H3F]+m/z 94Frag_A1->Frag_C1- CS / CO

Caption: Predicted EI fragmentation tree highlighting the competition between ether cleavage (blue path) and thiol/ortho elimination (yellow/green path).

Comparative Performance Guide

This section compares the target molecule against its two closest structural analogs to assist in derivative selection and identification.

FeatureTarget: 4-Difluoromethoxy-2-fluorothiophenol Analog 1: 4-(Difluoromethoxy)thiophenol Analog 2: 4-(Trifluoromethoxy)-2-fluorothiophenol
Structure Ortho-F, Para-OCHF2No Ortho-FOrtho-F, Para-OCF3
Molecular Ion (

)
210 (Moderate Intensity)192 (High Intensity)228 (High Intensity)
Base Peak (Predicted)

159
(

)

141
(

)

69
(

) or

159
Ortho Effect Yes (HF Loss) .[2][3][4][5] Peaks at

.
None . Cleaner spectrum.Yes (HF Loss) .
Stability Moderate.[6] Thiol is oxidatively unstable; Ether is labile.Moderate.High.

is chemically inert compared to

.
ESI Response High (Negative Mode). Acidity enhanced by F.Moderate.[6]Very High.

+ F strongly acidifies the SH.
Analytical Insight:
  • Vs. Analog 1: The target compound will show a more complex spectrum due to the ortho-fluorine. Look for the "Ortho Effect" cluster (

    
    ) to distinguish them.
    
  • Vs. Analog 2: The difluoromethoxy group is a "hydrogen bond donor/acceptor" hybrid, whereas trifluoromethoxy is purely lipophilic. In MS, the

    
     group fragments more easily (loss of 51 Da) than the robust 
    
    
    group (which often flies off as a whole
    
    
    cation,
    
    
    69).

Summary of Diagnostic Ions (Lookup Table)

m/zIon IdentityOrigin/MechanismRelative Abundance (Est.)
210

Molecular Ion40–60%
190

Ortho-elimination of F and H (from SH)10–20%
177

Cleavage of Thiol group20–30%
159


-cleavage of ether (Stabilized Cation)
100% (Base Peak)
109

Loss of entire ether side chain15–25%

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation rules of ethers and thiols).

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Fluorinated Thiophenols. National Institute of Standards and Technology.[7][8]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[6] (Source for Ortho-effect mechanisms in substituted aromatics).[7]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[6][8] (Chemical stability of difluoromethoxy vs trifluoromethoxy groups).

A Comparative Guide to the Crystallographic Landscape of 4-Difluoromethoxy-2-Fluorophenyl Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the 4-Difluoromethoxy-2-Fluorophenyl Moiety in Medicinal Chemistry

The introduction of fluorine and fluorinated alkyl groups into drug candidates is a well-established strategy for modulating a wide range of pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisostere for more traditional substituents like the methoxy (-OCH₃) or hydroxyl (-OH) groups. Its unique electronic properties, including its role as a weak hydrogen bond donor and its ability to influence metabolic stability, make it an attractive functional group in modern drug design. When combined with a 2-fluoro substituent, the resulting 4-difluoromethoxy-2-fluorophenyl moiety presents a unique electronic and conformational landscape that can be exploited to fine-tune ligand-receptor interactions.

Crystallographic Analysis of a Key Analog: 2-Fluoro-N-(4-methoxyphenyl)benzamide

To understand the potential solid-state behavior of 4-difluoromethoxy-2-fluorophenyl derivatives, we will first examine the crystal structure of a closely related analog, 2-Fluoro-N-(4-methoxyphenyl)benzamide . In this molecule, the difluoromethoxy group is replaced by a methoxy group, providing a valuable baseline for comparison.

The crystal structure of 2-Fluoro-N-(4-methoxyphenyl)benzamide reveals a number of key features.[1] The molecule adopts a conformation where the fluorobenzene and methoxybenzene rings are not coplanar with the central amide group, exhibiting dihedral angles of 27.06 (7)° and 23.86 (7)°, respectively.[1] The two aromatic rings themselves are nearly parallel, with a dihedral angle of only 3.46 (9)°.[1] In the crystal lattice, molecules are linked into chains along the a-axis by intermolecular N—H⋯O hydrogen bonds.[1] These chains are further stabilized by weaker C—H⋯O and C—H⋯F interactions, forming corrugated sheets.[1]

Comparative Crystallographic Data

To contextualize the structure of our primary analog, the following table compares its key crystallographic parameters with those of other relevant fluorinated phenyl derivatives. This comparison highlights how changes in substitution patterns can influence the crystal packing and intermolecular interactions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2-Fluoro-N-(4-methoxyphenyl)benzamideC₁₄H₁₂FNO₂OrthorhombicP2₁2₁2₁5.29016.643531.782390[1]
2-Azido-N-(4-fluorophenyl)acetamideC₈H₇FN₄OMonoclinicP2₁/c----[2]
2-Chloro-N-(4-fluorophenyl)acetamideC₈H₇ClFNOMonoclinicCc4.741020.0628.986099.60[3]
2,2-Dibromo-N-(4-fluorophenyl)acetamideC₈H₆Br₂FNOMonoclinicP2₁/c9.74610.9809.42696.33[4]
N-(4-Fluorophenyl)acetamideC₈H₈FNOOrthorhombicPbca----[5]

Note: Complete unit cell parameters for all compounds were not available in the provided search results.

This comparative data underscores the diversity in crystal packing that can arise from seemingly minor changes to the molecular structure. The choice of crystal system and space group is influenced by a delicate balance of intermolecular forces, including hydrogen bonding and π-stacking interactions.

Experimental Protocols: A Representative Synthesis and Crystallization

The following protocol provides a detailed methodology for the synthesis and crystallization of a representative N-aryl benzamide derivative, adapted from literature procedures for similar compounds. This serves as a practical guide for researchers working with this class of molecules.

Synthesis of 2-Fluoro-N-(4-methoxyphenyl)benzamide

Materials:

  • 2-Fluorobenzoyl chloride

  • 4-Methoxyaniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • To a solution of 4-methoxyaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield pure 2-Fluoro-N-(4-methoxyphenyl)benzamide.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

Procedure:

  • Dissolve the purified 2-Fluoro-N-(4-methoxyphenyl)benzamide in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for the formation of well-defined single crystals over several days.

Visualization of Intermolecular Interactions

The following diagram, generated using the DOT language, illustrates the key intermolecular hydrogen bonding interactions that stabilize the crystal lattice of 2-Fluoro-N-(4-methoxyphenyl)benzamide.

G cluster_0 Molecule A cluster_1 Molecule B A_NH N-H A_CO C=O B_CO C=O A_NH->B_CO N-H···O Hydrogen Bond A_Ring1 2-Fluorophenyl A_Ring2 4-Methoxyphenyl B_Ring2 4-Methoxyphenyl A_Ring1->B_Ring2 π-π Stacking B_Ring1 2-Fluorophenyl B_NH N-H

Caption: Intermolecular interactions in the crystal lattice.

The Cambridge Structural Database (CSD): An Essential Resource

For researchers seeking definitive crystallographic data, the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[6][7][8][9] It is an indispensable tool for accessing, analyzing, and visualizing crystallographic information. While direct access to the CSD is beyond the scope of this guide, we strongly encourage researchers to utilize this resource for in-depth structural investigations.

Conclusion

References

  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide.
  • 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online. (2009).
  • Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number).
  • N-(4-(Difluoromethoxy)phenyl)acetamide. PubChem. (n.d.).
  • 2-Chloro-N-(4-fluorophenyl)acetamide.
  • (a) molecular structure of 4f from X-ray diffraction analysis.
  • 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online. (2012).
  • Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry. (n.d.).
  • (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone. Acta Crystallographica Section E: Structure Reports Online. (2011).
  • Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone.
  • CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. (2022).
  • Crystal structure of 2-methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one.
  • Access & Deposit Crystal Structures. CCDC. (n.d.).
  • 2-(4-fluoro-2- (trifluoromethyl)benzylidene)-7-methoxy- 3,4-dihydronaphthalen-1(2H)-one, C19H14F4O2. Zeitschrift für Kristallographie - New Crystal Structures. (2020).
  • CCDC 2439985: Experimental Crystal Structure Determin
  • N-(4-Fluorophenyl)acetamide.
  • 4-(difluoromethoxy)-2-methylaniline (C8H9F2NO). PubChemLite. (n.d.).
  • Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
  • Synthesis and crystal structure of 2-[(2,3,5,6-tetra-fluoro-pyridin-4-yl)amino]-ethyl methacrylate.
  • Figure S3. X-ray crystal structure of 4 containing disordering...
  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative.
  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Accounts of Chemical Research. (n.d.).
  • X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Deriv
  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)

Sources

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